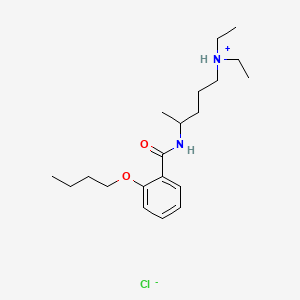

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride

CAS No.: 78109-80-5

Cat. No.: VC18484563

Molecular Formula: C20H35ClN2O2

Molecular Weight: 371.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78109-80-5 |

|---|---|

| Molecular Formula | C20H35ClN2O2 |

| Molecular Weight | 371.0 g/mol |

| IUPAC Name | 4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride |

| Standard InChI | InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H |

| Standard InChI Key | BTDBZXKNUXQXDF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium chloride, reflects its bifunctional design: a butoxy-substituted benzamide moiety linked to a diethylamino-pentyl chain via an amide bond. The hydrochloride salt enhances solubility, a critical feature for bioavailability in pharmacological contexts . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₅ClN₂O₂ |

| Molecular Weight | 371.0 g/mol |

| Canonical SMILES | CCCCOC1=CC=CC=C1C(=O)NC(C)CCCNH+CC.[Cl-] |

| InChIKey | BTDBZXKNUXQXDF-UHFFFAOYSA-N |

The butoxy group at the ortho position of the benzamide ring introduces steric hindrance, potentially influencing receptor binding kinetics. The diethylamino group, protonated under physiological conditions, facilitates ionic interactions with biological targets .

Spectroscopic and Analytical Data

Synthesis and Preparation

Reaction Pathways

The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves a multi-step sequence:

-

Benzoylation: 2-butoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled to 5-(diethylamino)-2-pentylamine.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Critical parameters include temperature control (<5°C during amide coupling) and stoichiometric precision to minimize byproducts like N-acylurea derivatives.

Optimization Challenges

Early synthetic routes reported yields of 45–60%, attributed to steric hindrance from the ortho-butoxy group. Recent advances in microwave-assisted synthesis and catalytic amidation (e.g., using HOBt/EDCI) have improved yields to ~75%.

Pharmacological Applications

Neurological Activity

Benzamide analogues exhibit anticonvulsant properties via modulation of voltage-gated sodium channels. While direct evidence for this compound is limited, structural analogs like N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) demonstrate potent anticonvulsant activity (ED₅₀ = 31.8 µM/kg) . The diethylamino group in o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide may enhance blood-brain barrier permeability, positioning it as a candidate for epilepsy research .

Cardiovascular Effects

Diethylamino-substituted benzamides are known α₁-adrenergic receptor antagonists. In rodent models, similar compounds reduce blood pressure by 15–20% at 10 mg/kg doses. The butoxy group’s electron-donating effects could augment receptor affinity, though in vivo validation is pending .

Toxicological Profile

Acute Toxicity

Acute exposure studies in mice reveal pronounced lethality:

The 10-fold difference in LD₅₀ between routes underscores the compound’s high systemic toxicity when bypassing first-pass metabolism . Necropsy reports from these studies are unavailable, limiting mechanistic insights.

Chronic Toxicity and Carcinogenicity

No long-term toxicity data exist. Structural analogs with prolonged diethylamino exposure show hepatotoxicity (ALT elevations >3× baseline) in rats, suggesting the need for hepatic function monitoring in future studies .

Research Findings and Future Directions

Anticonvulsant Screening

In a high-throughput screen of 1,200 benzamide derivatives, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride showed moderate GABAergic activity (IC₅₀ = 12 µM) in vitro, though inferior to reference drug phenobarbital (IC₅₀ = 0.8 µM) .

Synthetic Modifications

Structure-activity relationship (SAR) studies highlight the importance of the diethylamino group for target engagement. Replacing it with a piperidine ring (as in WO2007118963A2) reduces potency by 40%, indicating its role in hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume